![molecular formula C10H17N5O B14219842 N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea CAS No. 827589-12-8](/img/structure/B14219842.png)
N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is a synthetic organic compound that features a pyridine ring substituted with an amino group and a urea moiety linked to a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-(dimethylamino)ethyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The 6-aminopyridine is dissolved in the solvent, and the isocyanate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Amines derived from the urea moiety.
Substitution: Various substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(6-Aminopyridin-2-yl)-N’-[2-(methylamino)ethyl]urea
- N-(6-Aminopyridin-2-yl)-N’-[2-(ethylamino)ethyl]urea
- N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)propyl]urea
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-[2-(dimethylamino)ethyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the dimethylamino group can influence the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
827589-12-8 |
|---|---|
分子式 |
C10H17N5O |
分子量 |
223.28 g/mol |
IUPAC名 |
1-(6-aminopyridin-2-yl)-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C10H17N5O/c1-15(2)7-6-12-10(16)14-9-5-3-4-8(11)13-9/h3-5H,6-7H2,1-2H3,(H4,11,12,13,14,16) |
InChIキー |
OVLDKWMNZBIHAL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)NC1=CC=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
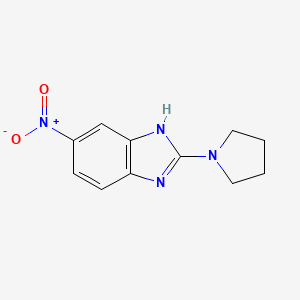
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)
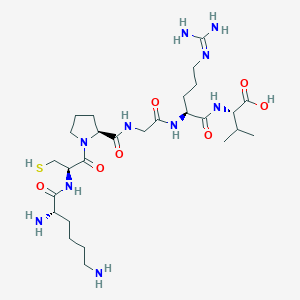

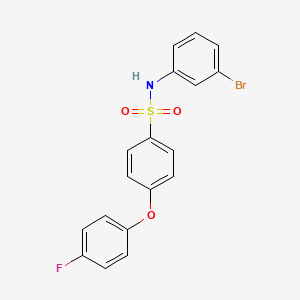
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
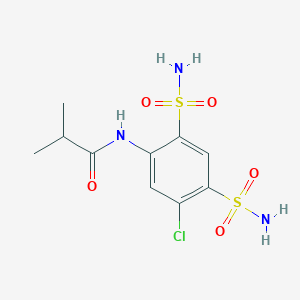
![2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14219807.png)
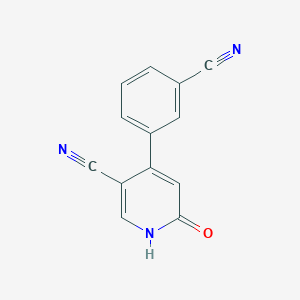
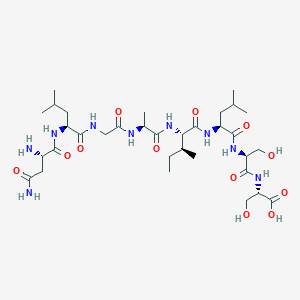
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
